N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide

Description

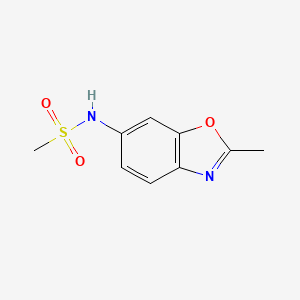

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 2 and a methanesulfonamide group at position 4. Benzoxazole derivatives are notable for their diverse pharmacological applications, including roles as kinase inhibitors, antimicrobial agents, and enzyme modulators.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-6-10-8-4-3-7(5-9(8)14-6)11-15(2,12)13/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEUKDOWPWWLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide typically involves the following steps:

Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole.

Sulfonamide Formation: The 2-methylbenzoxazole is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product, .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide has been studied for its potential as a therapeutic agent due to its bioactive properties:

- Antimicrobial Activity : Research indicates that compounds with benzoxazole moieties exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Its interaction with specific molecular targets involved in cancer progression is under investigation .

Biological Research

The compound is also being explored for its role in biological pathways:

- Inflammation Modulation : this compound may inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects . This property could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Materials Science

In addition to its biological applications, this compound is being evaluated for use in advanced materials:

- Electronic and Optical Properties : The unique electronic structure imparted by the benzoxazole ring makes it suitable for applications in organic electronics and photonics. Its potential use as a building block in organic semiconductors is an area of active research.

Case Studies

Several case studies highlight the compound's effectiveness:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as a new antibiotic candidate.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that this compound could reduce cell viability significantly compared to controls, indicating promising anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: N-(Methylphenyl)methanesulfonamide Derivatives

A study by Karabacak et al. (2010) analyzed N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide , which differ in methyl group positioning on the benzene ring. Key findings include:

- Conformational Stability : The ortho-substituted isomer (2-methyl) exhibits greater steric hindrance, leading to reduced rotational freedom compared to the para-substituted (3-methyl) analog.

- Spectroscopic Properties :

Table 1: Spectroscopic Comparison of Methylphenyl Methanesulfonamides

| Property | N-(2-Methylphenyl)methanesulfonamide | N-(3-Methylphenyl)methanesulfonamide |

|---|---|---|

| $ ^1H $ NMR Shift (ppm) | 7.45 (aromatic H) | 7.32 (aromatic H) |

| S=O Stretching (cm$ ^{-1} $) | 1165 | 1155 |

These results suggest that substitution patterns on aromatic rings critically influence electronic and steric properties, which may extrapolate to the benzoxazole-based target compound.

Benzothiazole-Based Sulfonamide Analogs

N-(2,4-dimethylphenyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino] acetamide (IC$ _{50} $ ≈ 30 μmol/L) shares a sulfonamide linkage but replaces benzoxazole with benzothiazole. Key distinctions:

Quinolizinone Derivatives with Benzoxazole Moieties

A 2023 European patent application lists quinolizinone compounds bearing the 2-methyl-1,3-benzoxazol-6-yl group, such as:

- 2-(2-methyl-1,3-benzoxazol-6-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-quinolizin-4-one

- 7-(4-aminopiperidin-1-yl)-2-(2-methyl-1,3-benzoxazol-6-yl)-4H-quinolizin-4-one

These compounds demonstrate how the benzoxazole sulfonamide scaffold can be integrated into larger pharmacophores.

Functional Group Impact: N,O-Bidentate Directing Groups

The methanesulfonamide group in the target compound may similarly coordinate metals, enabling applications in synthetic chemistry .

Critical Discussion and Data Gaps

- Structural vs. Functional Similarities : Benzoxazole and benzothiazole analogs differ in electronic properties, which may translate to varied biological activities.

- Assay Compatibility : Autofluorescence in benzothiazoles (e.g., compound C920-1611) underscores the need for orthogonal assay methods when evaluating sulfonamide derivatives .

- Data Limitations : Direct pharmacological or physicochemical data for N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. The structure features a benzoxazole ring substituted with a methanesulfonamide group, which is crucial for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can interact with various receptors, leading to altered signaling pathways that influence cell behavior.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial effects. It has been tested against various pathogens, showing selective activity primarily against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

These results suggest that while the compound may not be broadly effective against all bacterial strains, it shows promise in targeting specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.5 |

| HepG2 (Liver) | 12.0 |

These findings indicate that the compound may selectively induce apoptosis in cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in substituents on the benzoxazole ring can drastically alter its potency and selectivity. For instance:

- Substituent Effects : Electron-donating groups enhance antimicrobial activity, while electron-withdrawing groups may reduce it.

This relationship underscores the importance of chemical modifications in developing more effective derivatives .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus, suggesting potential use in treating skin infections.

- Cytotoxicity Profile : Another investigation reported significant cytotoxicity against lung cancer cells (A549), indicating its potential as a lead compound for anticancer drug development.

Q & A

Q. What are the standard synthetic routes for N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling methanesulfonyl chloride with a 6-amino-2-methylbenzoxazole precursor under basic conditions. Key steps include:

- Dynamic pH control (e.g., using aqueous Na₂CO₃ at pH 10) to facilitate sulfonamide bond formation .

- Solvent selection (e.g., DMF or THF) and temperature optimization (room temperature to 80°C) to enhance yield.

- Post-synthesis purification via column chromatography or recrystallization.

Validation of the product is achieved using IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS).

Q. What techniques are recommended for elucidating the crystal structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key tools include:

- Pre-experimental screening for suitable crystals may involve solvent vapor diffusion or slow evaporation methods.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and spectroscopic behavior of this compound?

- Computational workflow :

- Geometry optimization using B3LYP/6-311++G(d,p) basis sets to determine equilibrium bond lengths/angles .

- Calculation of molecular orbitals (HOMO-LUMO) to predict reactivity and UV-Vis absorption bands.

- Vibrational frequency analysis (FT-IR/Raman) with scaling factors (e.g., 0.961) to align theoretical and experimental spectra .

- Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM).

Q. What in vitro assays are appropriate for evaluating the biofilm inhibitory activity of derivatives of this compound?

- Microtiter plate assays :

- Bacterial biofilms (e.g., Streptococcus mutans) are grown in 96-well plates, treated with test compounds, and quantified via crystal violet staining .

- Dose-response curves (IC₅₀) are generated to assess potency.

- Mechanistic studies : Use transcriptional profiling (RNA-seq) to identify downregulated biofilm-associated genes (e.g., luxS or gtfB).

Q. How can researchers resolve contradictions between experimental and theoretical vibrational spectra?

- Stepwise troubleshooting :

- Cross-validation with solid-state NMR can clarify discrepancies in peak assignments.

Q. What strategies optimize regioselective functionalization of the benzoxazole ring in this compound?

- Directed ortho-metalation :

- Computational guidance : DFT-based Fukui indices identify electrophilic/nucleophilic hotspots for targeted modifications .

Data Analysis and Methodological Challenges

Q. How should crystallographic data be analyzed when twinning or disorder is observed in the structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.